3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
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Overview
Description
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline is an organic compound with a complex structure that includes a methoxy group, a piperazine ring, and an aniline moiety
Preparation Methods
The synthesis of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline typically involves multiple steps. One common synthetic route starts with the reaction of 3-methoxyaniline with 2-chloroethanol to form 3-methoxy-4-(2-hydroxyethoxy)aniline. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: This compound has a similar structure but lacks the ethoxy group.
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: This compound has a piperidine ring instead of a piperazine ring. These compounds share structural similarities but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C14H23N3O2/c1-16-5-7-17(8-6-16)9-10-19-13-4-3-12(15)11-14(13)18-2/h3-4,11H,5-10,15H2,1-2H3 |
InChI Key |
QUICNJMNPNNIIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
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